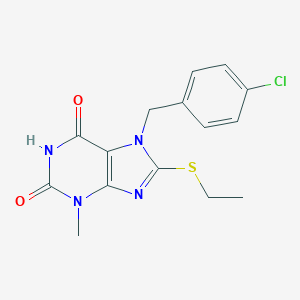

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Description

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a xanthine-derived purine dione with a molecular formula of C₁₅H₁₅ClN₄O₂S and a molecular weight of 350.83 g/mol . The compound features a 4-chlorobenzyl group at position 7, an ethylsulfanyl substituent at position 8, and a methyl group at position 3 (Figure 1). These modifications influence its physicochemical properties, such as lipophilicity (XLogP3 ≈ 1.4–2.1) and hydrogen-bonding capacity (2 H-bond donors, 4 H-bond acceptors) .

Properties

IUPAC Name |

7-[(4-chlorophenyl)methyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O2S/c1-3-23-15-17-12-11(13(21)18-14(22)19(12)2)20(15)8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWPMJHCJGOPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with 4-chlorobenzyl chloride, followed by the introduction of an ethylsulfanyl group. The reaction conditions often require the use of a base, such as potassium carbonate, and an organic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural and computational properties of the target compound with analogs:

Key Observations :

- Lipophilicity : The pentyl-substituted analog (XLogP3 = 4.1) is significantly more lipophilic than the target compound, likely due to its extended hydrophobic chain .

- Polarity : The mercapto (-SH) analog (CAS 331751-89-4) has lower molecular weight and higher polarity, which may improve aqueous solubility but reduce membrane permeability .

Pharmacological and Structural Activity Relationships (SAR)

A. Adenosine Receptor Antagonism

- The target compound shares structural homology with L-97-1, a potent A₁ adenosine receptor antagonist featuring a benzyl group at position 7 and ethylamino substituents. L-97-1 demonstrated efficacy in reducing allergic responses in asthma models .

- Impact of 8-Substituents : Ethylsulfanyl (target) vs. mercapto (CAS 331751-89-4):

B. Anti-Inflammatory Potential

Biological Activity

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative notable for its complex structure and potential biological applications. This compound combines a purine base with various functional groups, specifically a chlorobenzyl and an ethylsulfanyl moiety, which may influence its biological activity. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in oncology and enzymatic inhibition.

The compound's chemical structure is characterized by the following features:

- IUPAC Name : 7-[(4-chlorophenyl)methyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione

- Molecular Formula : C15H15ClN4O2S

- CAS Number : 370842-07-2

Biological Activity Overview

Research indicates that 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione exhibits several biological activities:

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a target for anticancer drugs. Compounds with similar structures have shown varying degrees of inhibition against DHFR, suggesting that this compound could be effective in modulating this pathway .

Anticancer Properties

Preliminary studies suggest that derivatives of purines can exhibit anticancer properties. The presence of the chlorobenzyl group may enhance the lipophilicity of the compound, potentially improving its cellular uptake and efficacy against cancer cells. Research on related purine derivatives has indicated their ability to induce apoptosis in cancer cell lines .

Anti-inflammatory Effects

There is emerging evidence that compounds with purine structures can exhibit anti-inflammatory effects. The modification of the purine backbone with ethylsulfanyl groups may contribute to reduced inflammatory responses in cellular models. Further studies are needed to quantify these effects and elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chlorobenzyl chloride | Structure | Precursor for various organic compounds |

| Thiobencarb | Structure | Herbicide with similar chlorobenzyl group |

| Chlorobenzene | Structure | Used in various industrial applications |

Case Studies and Research Findings

- Dihydrofolate Reductase Inhibition : A study by Queener et al. demonstrated that purine derivatives can serve as effective inhibitors of DHFR. The structural modifications similar to those found in 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione were shown to enhance inhibitory potency significantly .

- Anticancer Activity : Research conducted on related compounds indicated that modifications at the N8 position of purines increased anticancer activity by four-fold compared to methylated analogues. This suggests that further exploration of the ethylsulfanyl modification could yield promising results in cancer therapy .

- Inflammatory Response Modulation : In vitro studies have suggested that compounds with similar purine structures can downregulate pro-inflammatory cytokines in macrophage models. This points to a potential role for 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.